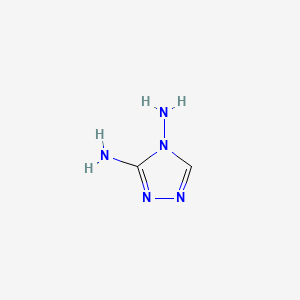

4H-1,2,4-Triazole-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVICLQXCPOEFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959060 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38104-45-9 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4H-1,2,4-Triazole-3,4-diamine

Physicochemical Profile of 3,4-Diamino-1,2,4-Triazole (DAT)

Executive Summary

3,4-Diamino-1,2,4-triazole (DAT) , also known as 3,4-diamino-4H-1,2,4-triazole , is a high-nitrogen heterocyclic compound (C₂H₅N₅) characterized by its extreme density and thermal stability.[1] Unlike its more common isomer Guanazole (3,5-diamino-1,2,4-triazole) , DAT features an amino group on the ring nitrogen (N4), imparting unique coordination chemistry and energetic properties.[1]

This guide details the physicochemical architecture of DAT, focusing on its role as a precursor for high-energy-density materials (HEDMs) and metal-organic frameworks (MOFs).[1] Its ability to form extensive hydrogen-bonding networks results in a crystal density (>1.7 g/cm³) that rivals secondary explosives like RDX, yet it retains significant thermal insensitivity.[1]

Molecular Architecture & Identity

Critical Distinction: Researchers often confuse DAT with Guanazole.[1] The positioning of the amino groups dictates the electronic environment and reactivity.

| Feature | DAT (Target Compound) | Guanazole (Isomer) |

| IUPAC Name | 4-amino-1,2,4-triazol-3-amine | 1,2,4-triazole-3,5-diamine |

| CAS Number | 38104-45-9 | 1455-77-2 |

| Structure | Amino groups at C3 and N4 | Amino groups at C3 and C5 |

| Primary Use | Energetic salts, MOF ligands | Medical (chemotherapy), Resins |

Electronic Structure & Tautomerism

DAT exhibits amphoteric behavior.[1] The molecule exists primarily in the 4H-tautomer form in the solid state, stabilized by intermolecular hydrogen bonds.[1]

-

Basicity: The N1 and N2 ring nitrogens are the primary sites for protonation, forming stable cations (DAT⁺ and DAT²⁺) with mineral acids.

-

Aromaticity: The triazole ring maintains 6π-electron aromaticity, contributing to its high heat of formation.[1]

Physicochemical Properties

Thermal & Solid-State Profile

DAT is distinguished by its anomalously high density for a C/H/N compound, driven by a planar "sheet-like" crystal packing motif.[1]

| Property | Value / Range | Context |

| Molecular Weight | 99.10 g/mol | High Nitrogen Content (70.7%) |

| Crystal Density | 1.71 – 1.84 g/cm³ | High density due to 2D H-bond layering [1, 2].[1] |

| Melting Point | >219°C (Dec.) | Decomposes before melting.[1] Onset Td reported up to 347°C for pure crystals [1].[1] |

| Heat of Formation | +480.3 kJ/mol | Highly endothermic, indicating high stored energy [3].[1] |

| Solubility | Soluble: Water, DMSO, hot EthanolInsoluble: Non-polar solvents | Forms hydrates readily (e.g., DAT[1]·H₂O). |

Energetic Parameters

As a precursor for energetic salts (e.g., DAT-Perchlorate, DAT-Nitrate), the neutral molecule's stability is paramount.[1]

-

Impact Sensitivity: >40 J (Insensitive) [2].[2]

-

Detonation Velocity (Calc.): ~8.7 km/s (for specific energetic salts derived from DAT).[1]

Synthesis & Purification Protocol

Methodology: The most reliable synthesis involves the cyclization of diaminoguanidine with formic acid. This route minimizes contamination from the 3,5-isomer.[1]

Protocol: Cyclization of Diaminoguanidine

-

Precursors: Diaminoguanidine Hydrochloride, Formic Acid (98%).[1]

-

Mechanism: Formylation followed by dehydrative ring closure.[1]

Figure 1: Synthetic pathway for DAT via formic acid cyclization.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve Diaminoguanidine HCl (1 eq) in excess Formic Acid (3-5 eq).

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitoring by TLC is recommended to ensure consumption of starting material.[1]

-

Concentration: Remove excess formic acid under reduced pressure (rotary evaporation).

-

Neutralization: Treat the residue with a base (e.g., NaHCO₃ or KOH in methanol) to liberate the free base DAT from its hydrochloride salt.[1]

-

Recrystallization: Purify by recrystallization from hot water or ethanol/water mix.[1]

-

Yield: Typically 70–85%.[1]

Chemical Reactivity & Analysis

Protonation & Salt Formation

DAT acts as a base, readily forming energetic salts.[1] The protonation sequence is critical for designing ionic liquids or solid propellants.[1]

Figure 2: Protonation equilibria of DAT in acidic media.

Analytical Characterization

-

NMR (DMSO-d₆):

-

IR Spectroscopy:

-

HPLC:

References

-

Inorganic Chemistry (ACS) . High-Energy-Density Materials: An Amphoteric N-Rich Bis(triazole) and Salts of Its Cationic and Anionic Species. (2021).[1][3] Detailed thermal and density data for DAT and derivatives.

-

New Journal of Chemistry . 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. (2015). Synthesis protocols and sensitivity data.

-

PubChem . Compound Summary: 3,4-Diamino-1,2,4-triazole (CID 567144).[1][4][5] CAS and property verification.[1][6][7][8]

-

Journal of Physical Chemistry A . Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole. (2011). Crystallographic density and H-bonding analysis.[1]

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,4-Diamino-1,2,4-triazole | C2H5N5 | CID 567144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,4-diamino-1,2,4-triazole (C2H5N5) [pubchemlite.lcsb.uni.lu]

- 6. 3-Methoxy-1,2-propanediol | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. ijisrt.com [ijisrt.com]

Thermodynamic Stability of High-Nitrogen Triazole Derivatives

Executive Summary

This guide addresses the central paradox in the design of high-nitrogen triazole derivatives: the inverse relationship between energy density and thermodynamic stability . While increasing nitrogen content (catenation) enhances enthalpy of formation (

This document provides a rigorous framework for designing, predicting, and validating the stability of 1,2,4-triazole derivatives, with a specific focus on 3-nitro-1,2,4-triazol-5-one (NTO) as a benchmark for stable high-energy materials (HEMs).

Part 1: Molecular Architecture & Stability Mechanisms

The Stability-Energy Trade-off

High-nitrogen compounds derive their energy from the high positive heat of formation associated with N-N and C-N bonds, and the formation of stable

Key Stabilizing Mechanisms:

-

Aromaticity: The 1,2,4-triazole ring possesses

electrons, conferring aromatic stability. Preserving this aromaticity during substitution is critical. -

Intermolecular Hydrogen Bonding: In compounds like NTO, extensive H-bond networks increase crystal density and lattice energy, significantly raising the decomposition temperature (

). -

Tautomeric Equilibrium: Triazoles exist in dynamic equilibrium (e.g., 1H vs. 4H forms). The 1H-tautomer is generally more thermodynamically stable. Substituents that lock the molecule in a less stable tautomer reduce the overall thermal threshold.

Decomposition Pathways

The primary failure mode for these derivatives is not bond homolysis but ring cleavage.

-

Mechanism: Proton transfer

Ring opening -

Mitigation: Amino (

) groups act as electron donors, increasing electron density in the ring and strengthening the C-N bonds, whereas Nitro (

Part 2: Computational Assessment Protocol

Before synthesis, thermodynamic properties must be predicted to screen for viability. Direct calculation of

Protocol: Calculation of Heat of Formation (HOF)

Objective: Predict gas-phase

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Level of Theory: DFT B3LYP/6-311+G(d,p).[1]

-

Self-Validation: Ensure zero imaginary frequencies (NImag=0) to confirm a local minimum.

-

-

Isodesmic Reaction Design: Construct a hypothetical reaction where the number of bond types is conserved on both sides to cancel systematic errors.

-

Example for NTO:

-

Correction: This specific reaction conserves the C-N bond types but requires accurate experimental HOFs for the reference molecules (Benzene, Nitrobenzene, Triazole).

-

-

Calculation:

Where -

Solid State Correction (Packing): Gas-phase values must be corrected for sublimation enthalpy (

) to predict solid-state stability.-

Politzer Approach:

-

Where

is surface area and

-

Part 3: Experimental Protocols

Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)

Rationale: NTO is selected as the case study due to its status as an insensitive munition (IM) ingredient, replacing RDX.

Step 1: Synthesis of 1,2,4-triazol-3-one (TO) [3]

-

Reagents: Semicarbazide hydrochloride (1 eq), Formic acid (excess).

-

Procedure: Reflux semicarbazide HCl in 85% formic acid for 4-6 hours.

-

Mechanism: Cyclization via condensation.

-

Purification: Cool to precipitate TO.[4] Recrystallize from water.[4]

Step 2: Nitration to NTO

-

Reagents: TO, 70% Nitric acid (

).[4] -

Procedure:

-

Suspend TO in water.

-

Add

dropwise while maintaining temp < 60°C (Exotherm control). -

Heat to 70-80°C for 2 hours to complete nitration.

-

-

Self-Validation: Monitor the evolution of

fumes. Cessation indicates reaction completion. -

Yield: ~70-80% after cooling and filtration.

Thermal Characterization (DSC/TGA)

Objective: Determine Onset Temperature (

Protocol:

-

Instrument: Mettler Toledo DSC 3+ or equivalent.

-

Sample: 2–5 mg in Alumina (

) crucibles (prevent catalytic effect of Al pans). -

Atmosphere: Nitrogen flow (50 mL/min).

-

Ramp Rate: 5, 10, 15, and 20 °C/min (Required for kinetic analysis).

-

Data Analysis:

-

Identify

(extrapolated onset). -

Calculate Activation Energy (

) using the Kissinger Equation :

-

Part 4: Data & Visualization

Comparative Stability Data

The following table illustrates the impact of functional groups on the thermodynamic stability of the triazole ring.

| Compound | Formula | Density ( | Stability Note | ||

| 1,2,4-Triazole | 1.39 | ~240°C | +109 | Baseline aromatic stability. | |

| 3-Amino-1,2,4-triazole | 1.54 | 157°C | +56 | Amino group lowers | |

| NTO (3-nitro-1,2,4-triazol-5-one) | 1.93 | 270°C | -128 | High Stability. Extensive H-bonding network. | |

| Azidotriazole | 1.58 | 190°C | +450 | High Energy, Low Stability (Azide group instability). |

Decomposition Pathway Diagram

This diagram illustrates the critical failure mechanism for high-nitrogen triazoles: ring opening followed by nitrogen elimination.

Figure 1: Generalized thermal decomposition pathway of 1,2,4-triazole derivatives. The ring-opening step is typically the rate-determining step (RDS).

Experimental Characterization Workflow

A self-validating workflow for ensuring safety and accuracy during material characterization.

Figure 2: Characterization workflow. Note the feedback loops: low purity or low activation energy requires re-evaluation of the synthesis or molecular design.

References

-

Klapötke, T. M. (2022). Chemistry of High-Energy Materials (6th ed.). De Gruyter.[5] Link

- Foundational text on the synthesis and stability of NTO and nitrogen-rich heterocycles.

-

Viswanath, D. S., & Ghosh, T. K. (2018). Thermal Stability and Decomposition of 1,2,4-Triazoles. Journal of Hazardous Materials. Link

- Review of decomposition mechanisms and kinetic parameters.

-

Sikder, A. K., & Sikder, N. (2004). A Review of Advanced High Performance, Insensitive and Thermally Stable Energetic Materials Emerging for Military and Space Applications. Journal of Hazardous Materials, 112(1-2), 1-15. Link

- Specific data on NTO stability and comparison to RDX.

-

Gaussian, Inc. (2016). Thermochemistry in Gaussian. Link

- Authoritative source for the calculation of Enthalpies and Free Energies using DFT.

-

Simpson, R. L., et al. (1997). The NTO/HMX System: A New Insensitive Explosive. Lawrence Livermore National Laboratory. Link

- Primary source for NTO synthesis and safety characteriz

Sources

An In-depth Technical Guide to the Solubility of 4H-1,2,4-Triazole-3,4-diamine in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4H-1,2,4-triazole-3,4-diamine in polar aprotic solvents. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles with practical, field-proven methodologies. While direct quantitative solubility data for 4H-1,2,4-triazole-3,4-diamine is emerging, this guide leverages data from the structurally similar analogue, 3-amino-1,2,4-triazole, to provide foundational insights. Furthermore, it offers detailed experimental protocols to empower researchers to precisely determine the solubility of the target compound in their specific applications. This guide is designed to be a self-validating resource, grounding its recommendations in established scientific principles and authoritative references.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from a promising lead compound to a therapeutic reality is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The ability to dissolve a compound in a suitable solvent is fundamental to a wide array of critical processes, including:

-

Chemical Synthesis and Purification: Efficient reaction kinetics and effective purification techniques such as crystallization are highly dependent on the solubility of the reactants and products.

-

Formulation Development: The bioavailability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility. Formulations, whether oral, parenteral, or topical, require the API to be dissolved to ensure proper absorption and therapeutic efficacy.

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are typically screened in solution. Poor solubility can lead to false negatives and an underestimation of a compound's true biological activity.[1]

-

Pharmacokinetic and Toxicological Studies: Understanding the solubility of a compound in various physiological and experimental media is crucial for interpreting pharmacokinetic profiles and assessing toxicological endpoints.

4H-1,2,4-triazole-3,4-diamine, a heterocyclic compound rich in nitrogen, presents a structural motif of significant interest in medicinal chemistry. Its potential for diverse biological activities necessitates a thorough understanding of its physicochemical properties, with solubility being paramount. This guide focuses specifically on its behavior in polar aprotic solvents, a class of solvents widely used in organic synthesis, purification, and as vehicles for in vitro and in vivo studies.

Understanding the Solute: 4H-1,2,4-Triazole-3,4-diamine

4H-1,2,4-triazole-3,4-diamine is a five-membered heterocyclic ring system characterized by the presence of three nitrogen atoms in the ring and two exocyclic amino groups.

Key Structural Features Influencing Solubility:

-

Hydrogen Bond Donors and Acceptors: The presence of multiple N-H and N atoms makes 4H-1,2,4-triazole-3,4-diamine capable of acting as both a hydrogen bond donor and acceptor. This is a key determinant of its solubility in polar solvents.

-

Polarity: The high nitrogen content and the presence of amino groups confer a significant degree of polarity to the molecule.

-

Potential for Tautomerism: The triazole ring system can exhibit tautomerism, which can influence its intermolecular interactions and, consequently, its solubility.

The general principle of "like dissolves like" suggests that polar compounds will exhibit greater solubility in polar solvents.[2] Therefore, 4H-1,2,4-triazole-3,4-diamine is expected to be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

The Solvent: Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and their lack of acidic protons. They possess atoms with lone pairs of electrons (such as oxygen or nitrogen) that can act as hydrogen bond acceptors but cannot donate hydrogen bonds.

Common Polar Aprotic Solvents in Pharmaceutical Sciences:

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent with a large dipole moment, capable of dissolving a wide range of polar and nonpolar compounds. It is a common solvent for HTS and for storing compound libraries.

-

N,N-Dimethylformamide (DMF): Another highly polar solvent with excellent solvating properties for a variety of organic and inorganic compounds.

-

Acetonitrile (ACN): A moderately polar solvent, miscible with water and many organic solvents. It is widely used as a mobile phase in reversed-phase high-performance liquid chromatography (HPLC).

-

Acetone: A common and relatively volatile polar aprotic solvent.

-

N-Methyl-2-pyrrolidone (NMP): A powerful, highly polar aprotic solvent with a high boiling point.

The ability of these solvents to accept hydrogen bonds while not being able to donate them can lead to specific solute-solvent interactions that influence solubility.

Solubility Profile: Insights from a Structural Analogue

Direct, comprehensive quantitative solubility data for 4H-1,2,4-triazole-3,4-diamine in a range of polar aprotic solvents is not extensively reported in the public domain. However, valuable insights can be gleaned from the solubility data of the closely related compound, 3-amino-1,2,4-triazole (also known as amitrole). This compound shares the core 1,2,4-triazole ring and an exocyclic amino group, making it a reasonable proxy for predicting the general solubility trends of 4H-1,2,4-triazole-3,4-diamine.

A study on the solubility of 3-amino-1,2,4-triazole in various organic solvents, including several polar aprotic ones, was conducted using the isothermal saturation method over a temperature range of 283.15 K to 318.15 K.[3] The mole fraction solubility of 3-amino-1,2,4-triazole was found to increase with rising temperature in all tested solvents.[3]

Table 1: Mole Fraction Solubility (x) of 3-amino-1,2,4-triazole in Selected Polar Aprotic Solvents at Different Temperatures [3]

| Temperature (K) | N-Methyl-2-pyrrolidone (NMP) | Acetone | Acetonitrile |

| 283.15 | 0.0458 | 0.0019 | 0.0006 |

| 288.15 | 0.0526 | 0.0023 | 0.0007 |

| 293.15 | 0.0603 | 0.0028 | 0.0009 |

| 298.15 | 0.0689 | 0.0034 | 0.0011 |

| 303.15 | 0.0786 | 0.0041 | 0.0013 |

| 308.15 | 0.0894 | 0.0049 | 0.0016 |

| 313.15 | 0.1015 | 0.0058 | 0.0019 |

| 318.15 | 0.1150 | 0.0068 | 0.0023 |

Analysis of the Analogue Data:

-

High Solubility in NMP: 3-amino-1,2,4-triazole exhibits significantly higher solubility in N-methyl-2-pyrrolidone (NMP) compared to acetone and acetonitrile.[3] This is likely due to the highly polar nature of NMP and its strong hydrogen bond accepting capability.

-

Moderate to Low Solubility in Acetone and Acetonitrile: The solubility in acetone and acetonitrile is considerably lower, though it still demonstrates a positive correlation with temperature.[3]

Extrapolation to 4H-1,2,4-Triazole-3,4-diamine:

Based on the structural similarities, it is reasonable to hypothesize that 4H-1,2,4-triazole-3,4-diamine will also exhibit favorable solubility in highly polar aprotic solvents like NMP and DMSO. The additional amino group in 4H-1,2,4-triazole-3,4-diamine, compared to 3-amino-1,2,4-triazole, introduces another site for hydrogen bonding, which could potentially enhance its solubility in polar aprotic solvents that are good hydrogen bond acceptors. However, this additional functional group also increases the molecule's overall polarity and could lead to stronger crystal lattice energy, which would counteract the favorable solvation effects. Therefore, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for 4H-1,2,4-triazole-3,4-diamine, a systematic experimental approach is required. The following protocols are based on established methodologies and are designed to ensure data integrity.[1][4]

Isothermal Saturation Method (Shake-Flask Method)

This is a widely accepted and robust method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical technique.

Workflow Diagram:

Caption: Workflow for the isothermal saturation method.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of 4H-1,2,4-triazole-3,4-diamine that is in clear excess of its expected solubility into a series of glass vials.

-

To each vial, add a precise volume of the desired polar aprotic solvent (e.g., DMSO, DMF, ACN, NMP).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the minimum required equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To obtain a clear supernatant, either centrifuge the vials at a high speed or filter the suspension using a syringe filter with a material compatible with the solvent (e.g., PTFE). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. The diluent should be a solvent in which the compound is freely soluble and which is compatible with the analytical instrumentation.

-

Determine the concentration of 4H-1,2,4-triazole-3,4-diamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, µg/mL, or molarity (mol/L).

-

High-Throughput Solubility Assays

For early-stage drug discovery where rapid screening of multiple compounds or conditions is required, high-throughput solubility assays can be employed.

Principle: These methods are often kinetic rather than thermodynamic and rely on the precipitation of the compound from a stock solution (typically in DMSO) upon dilution into an aqueous or organic medium. The amount of dissolved compound is then measured.

Workflow Diagram:

Caption: Workflow for a high-throughput solubility assay.

Detailed Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 4H-1,2,4-triazole-3,4-diamine in 100% DMSO (e.g., 10 mM or 200 mM).

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96-well), add the target polar aprotic solvent to each well.

-

Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

-

-

Equilibration and Precipitation:

-

Seal the plate and incubate at a controlled temperature with shaking for a shorter period than the isothermal saturation method (e.g., 1-4 hours). During this time, the compound will precipitate out of solution if its concentration exceeds its solubility in the final solvent mixture.

-

-

Separation and Detection:

-

Separate the precipitated solid from the solution. This can be achieved using a filter plate (a multi-well plate with a filter membrane at the bottom of each well) and centrifugation or vacuum.

-

Transfer the clear filtrate to a new analysis plate.

-

Quantify the concentration of the dissolved compound in the filtrate. This can be done directly in the plate using a UV-Vis plate reader if the compound has a suitable chromophore and the solvent does not interfere. Alternatively, an aliquot can be taken for HPLC analysis.

-

Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility of 4H-1,2,4-triazole-3,4-diamine.

-

Temperature: As indicated by the data for its analogue, the solubility of 4H-1,2,4-triazole-3,4-diamine in polar aprotic solvents is expected to increase with temperature.[3][5]

-

pH: While pH is a critical factor for solubility in aqueous solutions, its effect in aprotic solvents is generally negligible unless the solvent contains acidic or basic impurities.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the material being tested.

-

Impurities: The presence of impurities can either increase or decrease the apparent solubility of a compound. Using highly pure material is essential for obtaining accurate data.

Troubleshooting Poor Solubility:

If 4H-1,2,4-triazole-3,4-diamine exhibits poor solubility in a desired polar aprotic solvent, the following strategies can be considered:

-

Co-solvency: The use of a mixture of solvents can sometimes enhance solubility. For example, adding a small amount of a highly solubilizing solvent like NMP or DMSO to another polar aprotic solvent might improve the overall solvating power of the system.

-

Temperature Adjustment: Increasing the temperature can be an effective way to increase solubility, provided the compound is thermally stable.

-

Salt Formation: Although less common in purely aprotic systems, if there are acidic or basic functionalities that can be protonated or deprotonated, salt formation can dramatically alter solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 4H-1,2,4-triazole-3,4-diamine in polar aprotic solvents. By leveraging data from the structural analogue 3-amino-1,2,4-triazole, we can anticipate that this compound will exhibit favorable solubility in highly polar aprotic solvents such as NMP and DMSO, with solubility increasing with temperature.

For researchers and drug development professionals, the detailed experimental protocols provided herein offer a robust starting point for generating precise and reliable solubility data tailored to their specific needs. Accurate solubility data is a cornerstone of successful drug development, enabling informed decisions from lead optimization through to formulation.

Future work should focus on generating a comprehensive experimental dataset for the solubility of 4H-1,2,4-triazole-3,4-diamine in a wider range of pharmaceutically relevant polar aprotic solvents. Additionally, computational modeling approaches, such as Quantitative Structure-Property Relationship (QSPR) models, could be developed to predict the solubility of related triazole derivatives, thereby accelerating the drug discovery process.[1]

References

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions - ResearchGate. (n.d.). Retrieved from [Link]

-

3-Amino-1,2,4-triazole | Solubility of Things. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

Sources

tautomeric forms of 3,4-diamino-1,2,4-triazole in solution

An In-depth Technical Guide to the Tautomeric Forms of 3,4-Diamino-1,2,4-triazole in Solution

Introduction

3,4-Diamino-1,2,4-triazole (DATr) is a pivotal heterocyclic compound that has garnered significant interest in various scientific fields, particularly in the development of energetic materials and as a scaffold in medicinal chemistry.[1][2][3] Its utility stems from a high nitrogen content, inherent stability, and the presence of multiple functional groups capable of forming a variety of derivatives. A fundamental aspect of the chemistry of 3,4-diamino-1,2,4-triazole, which dictates its physicochemical properties and biological activity, is its existence in multiple tautomeric forms.

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a well-established phenomenon in heterocyclic chemistry.[4][5] For substituted 1,2,4-triazoles, this primarily involves the migration of a proton between the nitrogen atoms of the triazole ring (annular tautomerism) and potentially between exocyclic and endocyclic nitrogen atoms (amino-imino tautomerism). The predominant tautomeric form in solution is highly dependent on factors such as solvent polarity, pH, and temperature.[6][7]

Understanding the tautomeric landscape of 3,4-diamino-1,2,4-triazole is crucial for researchers, scientists, and drug development professionals. The specific tautomer present influences hydrogen bonding capabilities, molecular shape, and electronic distribution, all of which are critical for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of the potential , outlines experimental and computational methodologies for their characterization, and discusses the influence of the solvent environment on the tautomeric equilibrium, drawing upon data from closely related analogues where direct studies on the title compound are limited.

Possible Tautomeric Forms of 3,4-Diamino-1,2,4-triazole

3,4-Diamino-1,2,4-triazole can theoretically exist in several tautomeric forms. These can be broadly categorized into annular tautomers, which differ in the position of the proton on the triazole ring, and amino-imino tautomers, which involve the exocyclic amino groups.

Annular Tautomerism:

The 1,2,4-triazole ring has three nitrogen atoms, leading to three possible annular tautomers where the mobile proton resides on N1, N2, or N4.

-

1H-3,4-diamino-1,2,4-triazole: The proton is on the N1 nitrogen.

-

2H-3,4-diamino-1,2,4-triazole: The proton is on the N2 nitrogen.

-

4H-3,4-diamino-1,2,4-triazole: The proton is on the N4 nitrogen, which is attached to an amino group.

Amino-Imino Tautomerism:

In addition to the annular tautomerism, the exocyclic amino groups at the C3 and C4 positions can exist in equilibrium with their corresponding imino forms. This significantly increases the number of possible tautomers. For example, for the 1H annular tautomer, the following amino-imino forms are possible:

-

1H-3-amino-4-imino-1,2,4-triazolidine

-

1H-3-imino-4-amino-1,2,4-triazolidine

The interplay between annular and amino-imino tautomerism results in a complex equilibrium. However, for many substituted aminotriazoles, the amino forms are generally more stable than the imino forms. The primary focus in solution studies is often on the equilibrium between the major annular tautomers.

Below is a visual representation of the main annular tautomeric forms.

Caption: Annular Tautomeric Forms of 3,4-Diamino-1,2,4-triazole.

The Influence of the Solution Environment on Tautomeric Equilibrium

The solvent plays a critical role in determining the relative stability of tautomers. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

While specific quantitative data for 3,4-diamino-1,2,4-triazole is scarce, studies on the closely related 3-amino-5-nitro-1,2,4-triazole (ANTA) provide valuable insights.[6] Computational studies on ANTA have shown that in the gas phase, the 1H-tautomer is more stable, but in polar solvents, the 2H-tautomer becomes the most stable form.[6] This is attributed to the larger dipole moment of the 2H tautomer, leading to stronger interactions with polar solvent molecules.

For 3,4-diamino-1,2,4-triazole, a similar trend can be anticipated:

-

In non-polar, aprotic solvents , the tautomeric equilibrium is likely to favor the least polar form, which is often the 1H-tautomer.

-

In polar, aprotic solvents (e.g., DMSO, DMF) , an increase in the population of more polar tautomers, such as the 2H-form, is expected.

-

In polar, protic solvents (e.g., water, methanol) , the equilibrium will be further influenced by the solvent's ability to act as a hydrogen bond donor and acceptor. This can lead to complex solvation effects that may favor a specific tautomer capable of forming strong hydrogen bonds with the solvent.

Experimental Methodologies for Tautomer Characterization

A combination of spectroscopic techniques is typically employed to identify and quantify tautomeric forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria as the chemical shifts of protons and carbons are highly sensitive to the electronic environment of the nucleus.[7][8]

Experimental Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of 3,4-diamino-1,2,4-triazole in the deuterated solvent of choice (e.g., DMSO-d₆, CD₃OD, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 16 or more) for a good signal-to-noise ratio.

-

The N-H protons of the triazole ring and amino groups may appear as broad signals, and their chemical shifts can be highly dependent on solvent and temperature.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

-

Data Analysis:

-

The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative. Based on data for related 1,2,4-triazoles, these carbons typically resonate in the range of δ 140-170 ppm.[8]

-

The presence of multiple sets of signals for the triazole ring carbons and protons would indicate the co-existence of multiple tautomers in solution.

-

Integration of the corresponding signals in the ¹H NMR spectrum can provide a quantitative ratio of the different tautomers present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima (λ_max) due to differences in their electronic structures.[5]

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of 3,4-diamino-1,2,4-triazole (e.g., 10⁻⁴ to 10⁻⁵ M) in the solvent of interest. A range of solvents with varying polarities should be used.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Compare the λ_max values obtained in different solvents. A significant shift in the absorption maximum with a change in solvent polarity can indicate a shift in the tautomeric equilibrium. Theoretical calculations of the electronic transitions for each tautomer can aid in assigning the observed spectra.[4]

Infrared (IR) Spectroscopy

While primarily used for solid-state analysis, solution-phase IR or Attenuated Total Reflectance (ATR)-FTIR can provide information about the functional groups present in the dominant tautomer.

Experimental Protocol for ATR-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of solid 3,4-diamino-1,2,4-triazole directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Key vibrational bands to analyze include:

-

N-H stretching: Typically in the range of 3100-3400 cm⁻¹. The pattern of these bands can help differentiate between tautomers.

-

C=N and C-N stretching: Found in the 1400-1650 cm⁻¹ region.[9] These are characteristic of the triazole ring and will differ between tautomers.

-

Computational Approaches to Tautomer Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[4][6]

Workflow for Computational Analysis:

-

Structure Optimization: The geometry of each possible tautomer is optimized in the gas phase and in various solvents using a continuum solvent model (e.g., PCM).

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to determine their relative stabilities (ΔE or ΔG).

-

Spectra Simulation: NMR chemical shifts and UV-Vis electronic transitions can be calculated for each tautomer to aid in the interpretation of experimental data.

Table 1: Illustrative Relative Stabilities of 3-Amino-1,2,4-triazole Tautomers (Proxy Data)

| Tautomer | Gas Phase ΔE (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

| 1H-3-amino | 0.00 | 0.00 |

| 2H-3-amino | +2.5 | -0.5 |

| 4H-3-amino | +8.0 | +7.5 |

Note: This data is for the closely related 3-amino-1,2,4-triazole and serves as an illustrative example of the expected trends.[7] The relative stabilities for 3,4-diamino-1,2,4-triazole may differ.

Caption: A generalized workflow for the computational analysis of tautomers.

Synthesis of 3,4-Diamino-1,2,4-triazole

A common and efficient method for the synthesis of 3,4-diamino-1,2,4-triazole involves the treatment of diaminoguanidinium chloride with formic acid in the presence of concentrated hydrochloric acid.

Caption: A simplified workflow for the synthesis of 3,4-diamino-1,2,4-triazole.

Conclusion and Future Perspectives

The tautomerism of 3,4-diamino-1,2,4-triazole is a complex phenomenon with significant implications for its application in various fields. While direct experimental and computational studies on its tautomeric equilibrium in solution are limited, a robust understanding can be built upon the established principles of tautomerism in 1,2,4-triazoles and data from closely related analogues. It is predicted that the equilibrium between the 1H, 2H, and 4H annular tautomers is highly sensitive to the solvent environment, with more polar solvents likely favoring the more polar tautomeric forms.

Future research should focus on a systematic investigation of the tautomerism of 3,4-diamino-1,2,4-triazole using a combination of variable-temperature NMR, UV-Vis spectroscopy in a wide range of solvents, and high-level computational modeling. Such studies would provide valuable quantitative data on the tautomeric populations and the thermodynamics of the equilibrium, enabling a more precise prediction of the compound's behavior in different chemical and biological systems. This knowledge will be instrumental in the rational design of novel derivatives for applications in drug discovery and materials science.

References

-

Wu, J.-T., Zhang, J.-G., Yin, X., Cheng, Z.-Y., & Xu, C.-X. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. New Journal of Chemistry, 39(6), 4836-4842. [Link]

-

ResearchGate. (2015). 3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. [Link]

-

ResearchGate. (2015). Synthesis and Characterization of Four Energetic Transition Metal Complexes of 3,4-Diamino-1,2,4-triazole. [Link]

-

Büyükkıdan, B., & Ceylan, M. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. Journal of Scientific Reports-A, (48), 25-41. [Link]

-

RSC Publishing. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts. [Link]

-

Lix, B., & Politzer, P. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(35), 7044-7051. [Link]

-

Zhang, J., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1][2][9]triazolo[4,3-b][1][2][9]triazole. New Journal of Chemistry, 44(46), 20035-20041. [Link]

-

ResearchGate. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

Sources

- 1. 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Electronic Structure and DFT Calculations of 4H-1,2,4-Triazole-3,4-diamine

Introduction: The Significance of 4H-1,2,4-Triazole-3,4-diamine in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its unique electronic and structural properties.[1] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in a wide array of therapeutic agents with antifungal, anticancer, antimicrobial, and anticonvulsant activities.[1][2] The 4H-1,2,4-Triazole-3,4-diamine, a specific derivative with two amino groups, presents a compelling subject for computational investigation. The presence of multiple nitrogen atoms and amino substituents suggests a rich electronic landscape, with potential for diverse intermolecular interactions, making it a promising candidate for drug design and the development of novel energetic materials.[3][4]

This technical guide provides a comprehensive exploration of the electronic structure of 4H-1,2,4-Triazole-3,4-diamine and a detailed protocol for its investigation using Density Functional Theory (DFT) calculations. As a powerful quantum mechanical modeling method, DFT allows for the elucidation of molecular geometries, electronic properties, and spectroscopic features, offering invaluable insights to guide the rational design of new chemical entities.[1][5] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the behavior of nitrogen-rich heterocyclic compounds.

Pillar I: Unveiling the Electronic Architecture of 4H-1,2,4-Triazole-3,4-diamine

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. For 4H-1,2,4-Triazole-3,4-diamine, key aspects of its electronic architecture include the distribution of electron density, the nature of its molecular orbitals, and the tautomeric form it adopts.

Tautomerism in 1,2,4-Triazoles:

1,2,4-triazole derivatives can exist in different tautomeric forms, most commonly the 1H, 2H, and 4H forms.[6] The relative stability of these tautomers is crucial as it governs the molecule's chemical reactivity and biological activity.[6] Accurately predicting the preferred tautomeric form is a primary objective of computational analysis. For amino-substituted 1,2,4-triazoles, the 4H tautomer is often a key consideration.[6]

Molecular Orbitals and Reactivity:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[5] A smaller HOMO-LUMO gap generally implies higher reactivity.

Pillar II: A Validated Protocol for DFT Calculations

The following section provides a step-by-step methodology for performing DFT calculations on 4H-1,2,4-Triazole-3,4-diamine. This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.

Experimental Workflow: From Structure to Properties

The overall workflow for the computational analysis is depicted in the following diagram:

Caption: A generalized workflow for DFT calculations on 4H-1,2,4-Triazole-3,4-diamine.

Step-by-Step Computational Protocol

-

Molecular Structure Input:

-

Begin by constructing the 3D structure of 4H-1,2,4-Triazole-3,4-diamine. This can be done using molecular building software. The SMILES string for the parent molecule is C1=NN=C(N1N)N.[7]

-

Ensure the correct tautomeric form (4H) is specified for the initial input geometry.

-

-

Software Selection:

-

Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The following steps are described with terminology common to these programs.

-

-

Method and Basis Set Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing a good balance between accuracy and computational cost.[5][8] For potentially more accurate results, especially concerning tautomeric energies, the CAM-B3LYP functional can be considered.[6]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended.[5] The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the electron distribution.

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the minimum energy structure of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to locate the most stable conformation.[1]

-

The optimization should be carried out in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a solution environment.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.

-

The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra if available.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): Extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE = ELUMO - EHOMO). Visualize the 3D plots of these orbitals to understand their spatial distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. The MEP map provides a visual representation of the charge distribution, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). This is invaluable for predicting sites of intermolecular interactions.

-

Mulliken Population Analysis: This analysis provides atomic charges, offering a quantitative measure of the electron distribution across the molecule.

-

Pillar III: Authoritative Grounding and Data Presentation

The insights derived from DFT calculations provide a quantitative basis for understanding the chemical nature of 4H-1,2,4-Triazole-3,4-diamine.

Expected Quantitative Data

The following table presents a template for summarizing the key quantitative data obtained from the DFT calculations.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Selected Optimized Bond Lengths (Å) | |

| N1-N2 | Value |

| N2-C3 | Value |

| C3-N4 | Value |

| N4-C5 | Value |

| C5-N1 | Value |

| C3-N(amino) | Value |

| N4-N(amino) | Value |

| **Selected Optimized Bond Angles (°) ** | |

| N1-N2-C3 | Value |

| N2-C3-N4 | Value |

| C3-N4-C5 | Value |

| N4-C5-N1 | Value |

| C5-N1-N2 | Value |

Interpretation of Results and Mechanistic Claims

-

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) can be calculated.[8][9] These parameters provide a quantitative framework for comparing the reactivity of 4H-1,2,4-Triazole-3,4-diamine with other molecules.

-

Intermolecular Interactions: The MEP map and Mulliken charges will highlight the nitrogen atoms of the triazole ring and the amino groups as potential hydrogen bond acceptors and donors, respectively. This is critical for understanding its potential interactions with biological receptors in drug development contexts.[3] The high nitrogen content also suggests its potential as an energetic material, where the heat of formation is a key parameter of interest.[10]

Logical Relationships in Electronic Structure Analysis

The relationship between the fundamental calculations and the derived chemical insights can be visualized as follows:

Caption: Logical flow from DFT calculations to chemical interpretation.

Conclusion

This technical guide has outlined the significance of 4H-1,2,4-Triazole-3,4-diamine and provided a robust, scientifically grounded protocol for investigating its electronic structure using DFT calculations. By following the detailed methodology, researchers can obtain reliable data on the molecule's geometry, stability, and reactivity. The interpretation of these computational results, particularly the analysis of frontier molecular orbitals and the molecular electrostatic potential, offers profound insights that can accelerate the discovery and development of new drugs and advanced materials. The principles and workflows described herein are broadly applicable to the computational study of other heterocyclic systems, empowering scientists to leverage the predictive power of theoretical chemistry in their research endeavors.

References

-

An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences. [Link]

-

An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences, 4(2). [Link]

-

Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2025). Benchmarking computational methods for the tautomerism of 1,2,4-triazole derivatives. Scribd. [Link]

-

COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology, 5(4). [Link]

-

A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. (2025). Journal of Chemical Reviews. [Link]

-

Computational studies on energetic properties of nitrogen-rich energetic materials with ditetrazoles. (n.d.). Indian Academy of Sciences. [Link]

-

An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). PMC. [Link]

-

Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. (2008). PMC. [Link]

-

Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). MDPI. [Link]

-

Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). Growing Science. [Link]

-

3,4-Diamino-1,2,4-triazole. (n.d.). PubChem. [Link]

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.).

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PMC. [Link]

-

5-Methyl-4H-1,2,4-triazole-3,4-diamine. (n.d.). PubChem. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. [Link]

-

3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. (2015). ResearchGate. [Link]

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 473-96-1: 4H-1,2,4-triazole-3,4,5-triamine [cymitquimica.com]

- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. scribd.com [scribd.com]

- 7. 3,4-Diamino-1,2,4-triazole | C2H5N5 | CID 567144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journal.uokufa.edu.iq [journal.uokufa.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

The Evolution of Amino-Triazole Based Energetic Materials: A Technical Guide to Synthesis, Properties, and Performance

An in-depth technical guide by Gemini

This guide provides an in-depth exploration of the history and development of amino-triazole based energetic materials, tailored for researchers, scientists, and professionals in the field. As a Senior Application Scientist, the narrative focuses on the causal relationships behind experimental choices and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Quest for High-Energy, Low-Sensitivity Materials

The field of energetic materials is in a constant state of evolution, driven by the dual objectives of enhancing performance while ensuring greater safety and stability.[1][2] For decades, compounds like 2,4,6-trinitrotoluene (TNT), RDX, and HMX have been the benchmarks.[2] However, their limitations, particularly in terms of sensitivity to shock and friction, have spurred research into new classes of materials that offer a better balance between energy output and insensitivity.[1][2]

The Rise of Nitrogen-Rich Heterocycles: Why Triazoles?

Nitrogen-rich heterocycles have emerged as a cornerstone in the design of modern high-energy-density materials (HEDMs).[3] Among these, the 1,2,4-triazole ring is a particularly remarkable framework for several key reasons:[3][4]

-

High Positive Heats of Formation : The numerous N-N and C-N bonds within the triazole structure store a significant amount of chemical energy, which is released upon decomposition.[4][5] This high heat of formation contributes directly to superior detonation performance.

-

High Nitrogen Content : A high nitrogen-to-carbon ratio leads to the formation of a large volume of gaseous dinitrogen (N₂) upon detonation, a highly stable and environmentally benign product.[6] This also improves the oxygen balance of the material.[5]

-

Inherent Thermal Stability : The aromaticity of the triazole ring provides a foundation of excellent thermal stability, a critical property for safe handling, storage, and application.[3][4]

The Strategic Role of the Amino Group

The introduction of amino (-NH₂) groups onto the triazole backbone is a deliberate and highly effective strategy for tuning the properties of energetic materials.[4] This functionalization is not arbitrary; it leverages fundamental chemical principles to achieve desired outcomes:

-

Enhanced Thermal Stability : Amino groups are powerful hydrogen bond donors. In the solid state, they form extensive intermolecular and intramolecular hydrogen bonding networks.[4][7][8] These networks create a more stable crystal lattice, requiring more energy to disrupt, thus increasing the material's decomposition temperature.[4][8]

-

Reduced Sensitivity : The same hydrogen bonding networks that enhance thermal stability also help to dissipate energy from mechanical stimuli like impact or friction, making the material less sensitive to accidental detonation.[4][7]

The strategic placement and number of amino groups can significantly alter the final properties, a concept demonstrated in the superior thermostability of 3,6-diamino-1H-[3][7]triazolo[4,3-b][3][7]triazole compared to its analogues.[4][7]

Foundational Amino-Triazole Scaffolds

The development of complex energetic materials is built upon a foundation of simpler, yet crucial, precursor molecules. In the world of triazole-based energetics, 3-amino-1,2,4-triazole and its derivatives are the fundamental building blocks.

-

3-Amino-1,2,4-triazole (3-AT) and 4-Amino-4H-1,2,4-triazole (4-AT) : These compounds are key intermediates in the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and energetic materials.[9][10] Their high reactivity and versatile chemical nature make them indispensable starting points for more elaborate molecular architectures.[10]

-

3,5-Diamino-1,2,4-triazole (DAT) : As a precursor for the benchmark insensitive explosive ANTA, DAT is a critical synthon. Its synthesis is a key first step in a widely used and improved route for producing advanced energetics.[11]

Key Developments in Amino-Triazole Energetic Compounds

Building upon the foundational scaffolds, researchers have developed a range of high-performance energetic molecules. Among the most significant is 5-amino-3-nitro-1H-1,2,4-triazole (ANTA).

5-Amino-3-nitro-1H-1,2,4-triazole (ANTA): A Benchmark Insensitive High Explosive

ANTA is a landmark compound in the field, often considered a superior replacement for TNT and a viable, higher-performance alternative to the insensitive explosive TATB.[11][12] It possesses an advantageous combination of high density, thermal stability, and low sensitivity, making it a subject of intense study and a valuable intermediate for even more advanced materials.[6][12][13]

The causality behind the evolution of ANTA synthesis highlights the drive for improved safety, yield, and environmental consideration.

-

The Pevzner Route : An early method involved the nitration of 3-acetyl-1,2,4-triazole followed by acid hydrolysis. This multi-step process produced ANTA in modest yields.[14]

-

The Lee Route (Hydrazine Reduction) : A significant improvement was achieved by treating the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) with hydrazine hydrate. This method offers excellent yields (>90%) under mild conditions and is considered a safer, more efficient process.[12][13]

-

The Manship Route (Direct Oxidation) : The most recent advancement is a single-step synthesis involving the selective oxidation of 3,5-diamino-1,2,4-triazole (DAT) using potassium superoxide. This approach is superior in its simplicity, safety, and economics, avoiding the large volumes of waste acid associated with traditional nitration.[11]

The logical progression from complex, multi-step nitrations to a cleaner, single-step oxidation demonstrates a core principle in modern chemical synthesis: the pursuit of efficiency and sustainability.

Experimental Protocol: Improved Single-Step Synthesis of ANTA from DAT

This protocol is based on the work of Manship et al. and represents a state-of-the-art, self-validating system for producing ANTA efficiently and safely.[11]

Objective: To synthesize 3-amino-5-nitro-1,2,4-triazole (ANTA) via the selective oxidation of 3,5-diamino-1,2,4-triazole (DAT).

Materials:

-

3,5-diamino-1,2,4-triazole (DAT)

-

Potassium superoxide (KO₂)

-

Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Ice

Procedure:

-

A slurry of 3,5-diamino-1,2,4-triazole (1.0 eq.) is prepared in THF in a reaction vessel equipped with a stirrer and temperature control. The mixture is heated to 50 °C.

-

Potassium superoxide (7.5 eq.) is added portion-wise to the stirred solution. The temperature is carefully maintained between 50–60 °C during the addition. The choice of a large excess of KO₂ ensures the complete oxidation of one amino group while leaving the other intact.

-

The reaction mixture is stirred at 50 °C overnight to ensure the reaction goes to completion.

-

The resulting slurry is then slowly and carefully added to a beaker containing a mixture of ice and concentrated HCl. This step quenches the reaction and protonates the ANTA product, making it soluble in the aqueous layer for subsequent extraction.

-

Once the ice has melted, the aqueous solution is transferred to a continuous liquid-liquid extractor and extracted with ethyl acetate.

-

The ethyl acetate is removed under reduced pressure to yield the crude ANTA product, which can be further purified by recrystallization.

Validation: The product identity and purity should be confirmed using multinuclear NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis, comparing the results to established literature values.[11]

Diagram: Synthetic Pathways to ANTA This diagram illustrates the evolution of synthetic strategies for ANTA, from early multi-step methods to the more efficient direct oxidation route.

Caption: Evolution of synthetic routes for 5-amino-3-nitro-1H-1,2,4-triazole (ANTA).

Physicochemical and Detonation Properties of ANTA

The performance of an energetic material is defined by a specific set of measurable and calculated parameters. ANTA exhibits an excellent balance of these properties.

| Property | Value | Unit | Significance |

| Chemical Formula | C₂H₃N₅O₂ | - | High nitrogen-to-carbon ratio. |

| Density (ρ) | 1.82 | g/cm³ | High density is crucial for detonation performance.[12] |

| Heat of Formation (ΔHf) | +21.0 | kcal/mol | A positive heat of formation indicates stored energy.[12] |

| Decomposition Temp. (Td) | ~275 | °C | High thermal stability for safety and handling. |

| Impact Sensitivity | >320 | cm | Extremely insensitive to impact (Type 12 Drop Hammer).[12] |

| Detonation Velocity (VD) | ~8460 | m/s | High velocity indicates rapid energy release.[6] |

Note: Specific values can vary slightly based on the experimental method and purity.

The Energetic Salts Strategy: Tuning Performance and Sensitivity

While covalent modification of the triazole ring is one path to new materials, a more versatile strategy involves forming energetic salts.[15] This approach offers a modular way to fine-tune properties by pairing a nitrogen-rich cation with an energetic, often oxygen-rich, anion.

Principle of Salt Formation

The underlying principle is a simple Brønsted acid-base reaction.[8][16] The amino-triazole derivative, acting as a base, is protonated by an energetic acid. The resulting ionic compound benefits from:

-

High Lattice Energy : The strong electrostatic interactions and extensive hydrogen bonding between the cation and anion create a dense, stable crystal lattice. This often leads to higher densities and better thermal stability compared to the neutral parent compound.[8]

-

Improved Oxygen Balance : Many energetic anions (e.g., perchlorate, nitrate, dinitramide) are oxygen-rich. Pairing them with a nitrogen-rich cation brings the overall composition of the salt closer to the optimal oxygen balance required for complete combustion to CO₂, H₂O, and N₂.[5]

Diagram: Energetic Salt Formation Workflow This diagram shows the general workflow for synthesizing and characterizing amino-triazole based energetic salts.

Caption: General workflow for the synthesis and evaluation of energetic salts.

Performance Comparison of Selected Amino-Triazole Energetic Salts

The modularity of the salt formation strategy allows for the creation of a wide array of materials with tailored properties. The table below compares several representative examples to the benchmark explosive RDX.

| Compound/Salt Cation | Anion | Density (g/cm³) | Td (°C) | VD (m/s) | IS (J) |

| RDX (Benchmark) | - | 1.80 | 204 | 8795 | 7.4 |

| 3,6-Diamino-fused-triazole [7] | Perchlorate | 1.78 | 202 | 8695 | >40 |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole [8] | Dinitramide | 1.73 | 129 | 8887 | 10 |

| 1-Amino-1,2,3-triazolium [17] | Picrate | 1.75 | 224 | 8056 | 15 |

| 3-Hydrazino-4-amino-1,2,4-triazole [16] | Perchlorate | 1.89 | 266 | 8455 | 10 |

Data compiled from multiple sources. VD (Detonation Velocity) and IS (Impact Sensitivity) are key performance and safety metrics.[7][8][16][17]

This data clearly shows that amino-triazole based salts can achieve performance comparable to RDX while often exhibiting significantly lower sensitivity (higher IS value), highlighting the success of this developmental strategy.[7][8]

Future Outlook and Emerging Frontiers

The development of amino-triazole based energetic materials continues to be a vibrant area of research. Future efforts are likely to focus on several key areas:

-

Balancing Energy and Stability : This fundamental challenge remains the primary driver of research. The goal is to push performance beyond current benchmarks like HMX and CL-20 without compromising safety.[1][2]

-

Computational Design : The use of quantum mechanical and molecular dynamics calculations is becoming an indispensable tool for predicting the properties of novel, un-synthesized molecules.[18] This in-silico approach can screen vast numbers of potential structures, accelerating the discovery of promising candidates and guiding synthetic efforts.

-

Green Energetics : Triazole-based materials are inherently "greener" than traditional nitroaromatics due to their high nitrogen content and the production of N₂ gas. Future research will continue to emphasize environmentally benign synthesis routes and decomposition products.[3]

The journey from simple aminotriazoles to complex, high-performance energetic salts illustrates a sophisticated, structure-driven approach to materials design. By strategically employing the unique properties of the triazole ring and the stabilizing influence of the amino group, scientists are creating a new generation of energetic materials that are safer, more stable, and highly effective.

References

-

Tang, Y., He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[3][7]triazolo[4,3-b][3][7]triazole. Dalton Transactions.

- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).

-

Tang, Y., He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2020). Very thermostable energetic materials based on a fused- triazole: 3,6-diamino-1H-[3][7]triazolo. Dalton Transactions.

- Yang, H., Cheng, G., & Tang, J. (2023).

- Dutta, S., & Srinivas, D. (2023). Shaping the future of energetic materials: breakthroughs, barriers, and emerging frontiers.

- Wang, R., Li, Y., Zhang, Y., Cheng, G., & Yi, Z. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole.

- Lin, Q., Li, Y., Li, Y., Wang, Z., Liu, W., Qi, C., & Pang, S. (2014). Energetic salts based on 1-amino-1,2,3-triazole and 3-methyl-1-amino-1,2,3-triazole.

- Zhang, J., Zhang, J., He, C., & Shreeve, J. M. (2016). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing.

- BenchChem. (2025). Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide. BenchChem.

- Lee, K. Y., Storm, C. B., Hiskey, M. A., & Coburn, M. D. (2006). An improved synthesis of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA), a useful intermediate for the preparation of insensitive high explosives.

- Wei, H., Gao, H., & Shreeve, J. M. (2012). Energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr): synthesis and properties. New Journal of Chemistry (RSC Publishing).

- Lee, K. Y., & Coburn, M. D. (1989). Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.GOV.

- Wang, R., Li, Y., Zhang, Y., Cheng, G., & Yi, Z. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. MDPI.

- Yang, J., et al. (2026). Advances in the synthesis of 1,2,3-triazole based energetic compounds: A review.

- Yin, P., Parrish, D. A., & Shreeve, J. M. (2014). Introduction of the N-amino group into 4-(tetrazol-5-yl)-5-nitro-1,2,3-triazole: a strategy for enhancing density and performance of energetic materials.

- Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2014).

- Kobzev, G. (2020). Advances in Computations of Nitrogen‐Rich Materials.

- Zhang, C., & Shreeve, J. M. (2023). Recent Progress on Nitrogen-Rich Energetic Materials Based on Tetrazole Skeleton. Top Curr Chem (Cham).

- He, C., & Shreeve, J. M. (2010). Bis[3-(5-nitroimino-1,2,4-triazolate)

- Wang, R., et al. (2023). Review on Energetic Compounds Based on Triazoles. MDPI.

- Zhang, J., et al. (2026). Integrating N,N′-Azo and N-Nitramino Motifs within a Triazolone Framework toward a High-Energy-Density Energetic Material.

- Venugopal, S., et al. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics (RSC Publishing).

- Xu, Y. (n.d.). Special Issue : Recent Advances in Nitrogen-Rich Energetic Materials: Synthesis, Structure, and Properties. MDPI.

- Zhang, J., et al. (n.d.). Synthesis of Ideal Energetic Materials with High Density and Performance Based on 5-Aminotetrazole.

- Allsopp, T., et al. (2024). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. MDPI.

- Pagoria, P. F., et al. (2002).

- An, C., et al. (2014). Review on synthesis and reactivity of 5-amino-3-nitro-1, 2, 4-trizole.

- Manship, J. (2020). An Improved Synthesis of the Insensitive Energetic Material 3‐Amino‐5‐Nitro‐1,2,4‐triazole (ANTA). Propellants, Explosives, Pyrotechnics.

- Zhao, F., et al. (2017). Synthesis, Characterization, and Thermal Decomposition of a New Energetic Salt 3-Amino-1,2,4-Triazole Dinitramide. Taylor & Francis.

- Miller, C. D., et al. (2018).

- Zhang, J., et al. (2025). Synthesis and Characterization of 5-(1,2,4-Triazol-3-yl)tetrazoles with Various Energetic Functionalities.

- Klapötke, T. M., et al. (n.d.). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI.

- Yin, P., et al. (n.d.). Introduction of an N-Amino Group onto 4-(Tetrazol-5-yl)-5-nitro-1,2,3-triazole: A Strategy for Enhancing the Density and Performance of Energetic Materials. Chemistry – A European Journal.

- Abdel-Megeed, A. A., et al. (2012). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC.

- Gaponik, N. P., et al. (2024).

- Lin, Q., et al. (n.d.). Energetic salts based on 1-amino-1,2,3-triazole and 3-methyl-1-amino-1,2,3-triazole.

- Voitekhovich, S. V., & Gaponik, P. N. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole. Santa Cruz Biotechnology.

Sources

- 1. Shaping the future of energetic materials: breakthroughs, barriers, and emerging frontiers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. osti.gov [osti.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. chemistry-chemists.com [chemistry-chemists.com]

- 15. mdpi.com [mdpi.com]

- 16. Energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr): synthesis and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]